![molecular formula C17H21N3O3 B2436902 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide CAS No. 872843-75-9](/img/structure/B2436902.png)
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide
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Overview
Description
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . Another method involves a one-pot four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium acetate in acetic acid conditions .Chemical Reactions Analysis
Indole derivatives are known for their reactivity and versatility in chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . They are often used in multi-component reactions (MCRs), which are convergent cascade processes where three or more starting materials react to form a product .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have shown significant antiviral activity . For example, certain indole derivatives have been reported as potent antiviral agents against influenza A and Coxsackie B4 virus .
Anti-inflammatory Properties
Indole derivatives have also been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown potential in anticancer applications . For instance, certain derivatives have demonstrated inhibitory activity against the MKN45 cell line .
Anti-HIV Activity
The compound’s indole scaffold has been found in many important synthetic drug molecules, which have shown potential for anti-HIV activity .
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This could make them useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity, making them potentially useful in the treatment of various bacterial and fungal infections .
Antidiabetic Applications
Indole derivatives have shown potential in antidiabetic applications . They could be used in the development of new treatments for diabetes.
Antimalarial Applications
Indole derivatives have also shown potential in antimalarial applications . This could lead to the development of new treatments for malaria.
Future Directions
The future directions for this compound and similar indole derivatives are vast. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are often considered as a “privileged scaffold” within the drug discovery arena .
properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-4-19(5-2)15(21)11-20-10-13(16(22)17(23)18-3)12-8-6-7-9-14(12)20/h6-10H,4-5,11H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQOGNZCRFAMHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide |
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